2-Methoxy-6-(methylamino)benzoic acid
Overview
Description
2-Methoxy-6-(methylamino)benzoic acid is an organic compound with the molecular formula C9H11NO3 It is a derivative of benzoic acid, where the carboxyl group is substituted with a methoxy group at the second position and a methylamino group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-6-(methylamino)benzoic acid can be achieved through several steps:
Reduction Hydrogenation Reaction: Starting with 2-methyl-6-nitrobenzoic acid or its methyl ester, reduction is carried out using hydrogen gas in the presence of a palladium or platinum catalyst to yield 2-amino-6-methylbenzoic acid or its methyl ester.
Diazotization, Hydrolysis, and Esterification: The reduction product undergoes diazotization followed by hydrolysis and esterification in methanol to form 2-hydroxy-6-methyl benzoate.
Methylation Reaction: The 2-hydroxy-6-methyl benzoate is then methylated using dimethyl sulfate in the presence of an alkali to produce 2-methoxy-6-methyl benzoate.
Hydrolysis Reaction: Finally, the 2-methoxy-6-methyl benzoate is hydrolyzed with alkali and water, followed by acidification to obtain this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction of the nitro precursor to the amino derivative is a key step in its synthesis.
Substitution: The methoxy and methylamino groups can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Substituted benzoic acid derivatives.
Scientific Research Applications
2-Methoxy-6-(methylamino)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-(methylamino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methylamino groups can enhance its binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-Methoxybenzoic acid: Lacks the methylamino group, resulting in different chemical and biological properties.
6-Methylamino-2-nitrobenzoic acid: Contains a nitro group instead of a methoxy group, leading to different reactivity and applications.
2-Methoxy-6-aminobenzoic acid: Similar structure but without the methyl group on the amino substituent.
Uniqueness: 2-Methoxy-6-(methylamino)benzoic acid is unique due to the presence of both methoxy and methylamino groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
Properties
IUPAC Name |
2-methoxy-6-(methylamino)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-10-6-4-3-5-7(13-2)8(6)9(11)12/h3-5,10H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQSGGPDCDWBFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=CC=C1)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50573158 | |
Record name | 2-Methoxy-6-(methylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50573158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
254964-68-6 | |
Record name | 2-Methoxy-6-(methylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50573158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methoxy-6-(methylamino)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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